

Mechanism of Action of VV261: An In-depth Technical Guide

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Compound of Interest

Compound Name: VV261

Cat. No.: B15607591

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Core Summary

VV261 is an orally bioavailable, double prodrug of the potent antiviral nucleoside analog, 4'-fluorouridine (4'-FU). Its mechanism of action is centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. Developed to enhance the chemical stability and pharmacokinetic profile of its parent compound, **VV261** is a promising therapeutic candidate for the treatment of severe fever with thrombocytopenia syndrome virus (SFTSV) infection. Upon administration, **VV261** undergoes metabolic activation to its triphosphate form, which acts as a competitive inhibitor and a chain terminator of viral RNA synthesis.

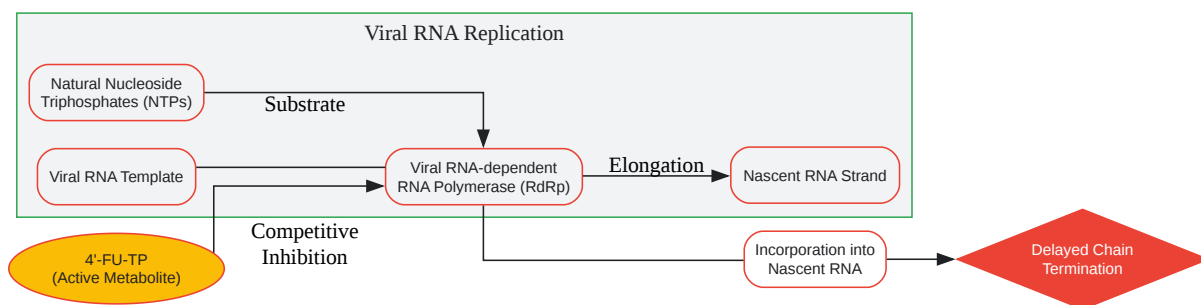
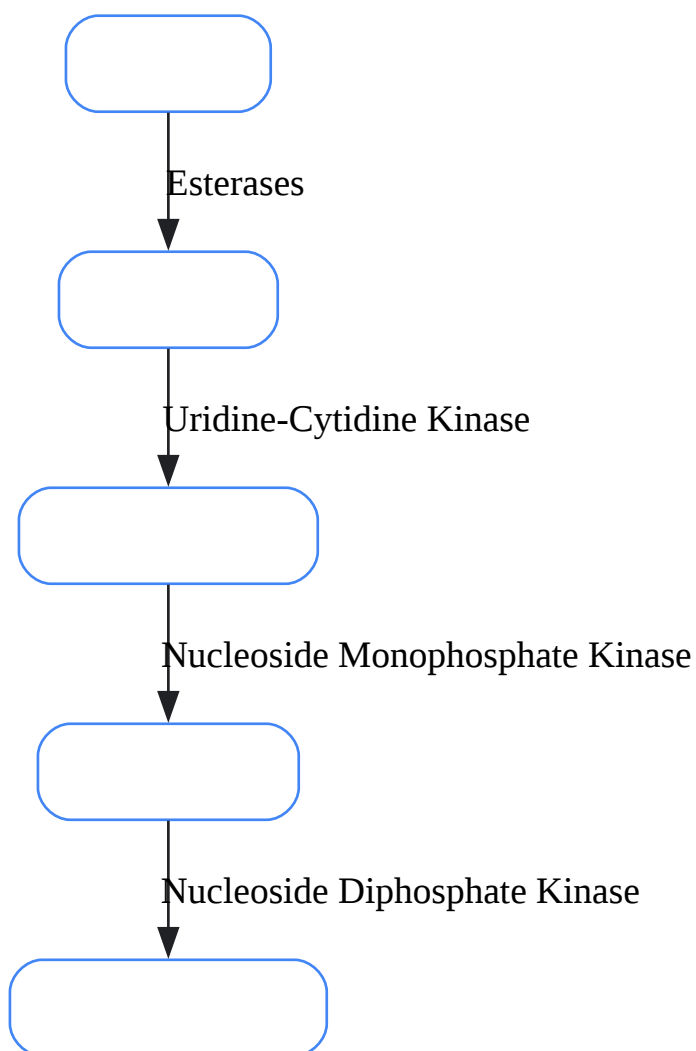
Chemical Structure and Metabolic Activation

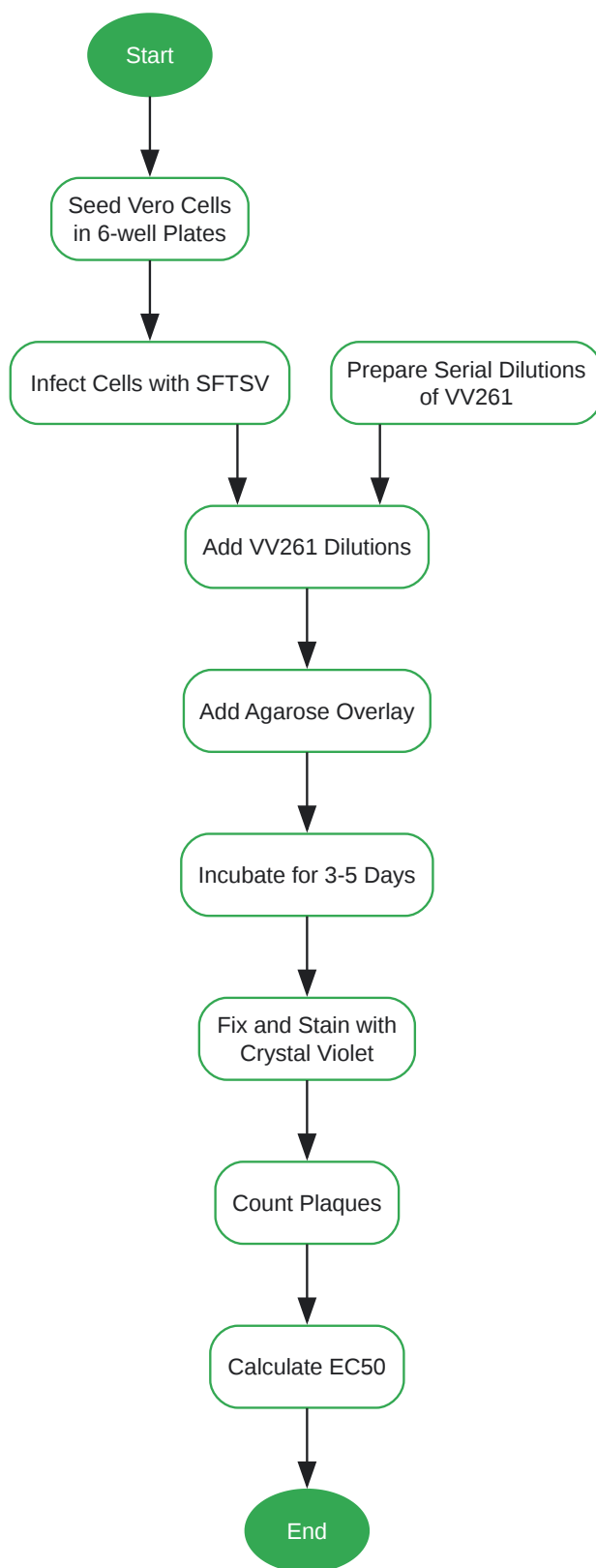
VV261 is chemically described as a 4'-FU derivative with three isobutyryl groups attached to the ribose moiety and a nicotinoyloxymethyl group linked to the imide-nitrogen of the uracil base.^{[1][2]} This double prodrug design improves its stability and oral absorption.

The metabolic activation of **VV261** is a multi-step enzymatic process that occurs intracellularly, culminating in the formation of the pharmacologically active 4'-fluorouridine triphosphate (4'-FU-TP). While the specific enzymes for **VV261** are not explicitly detailed in the available literature, the pathway can be inferred from the closely related prodrug VV251 and general knowledge of nucleoside analog metabolism. The activation cascade is as follows:

- Step 1: Esterase Cleavage: Following oral administration and absorption, the isobutyryl and nicotinoyloxymethyl groups of **VV261** are cleaved by ubiquitously expressed cellular esterases in the intestine and liver, releasing the parent nucleoside, 4'-fluorouridine (4'-FU).
- Step 2: Phosphorylation Cascade: 4'-FU is then sequentially phosphorylated by host cell kinases.
 - Monophosphorylation: A cellular kinase, likely a uridine-cytidine kinase, phosphorylates 4'-FU to 4'-fluorouridine monophosphate (4'-FU-MP).
 - Diphosphorylation: 4'-FU-MP is further phosphorylated by a nucleoside monophosphate kinase to yield 4'-fluorouridine diphosphate (4'-FU-DP).
 - Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active antiviral agent, 4'-fluorouridine triphosphate (4'-FU-TP).

The following diagram illustrates the metabolic activation pathway of **VV261**:





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Development of a Novel Oral 4'-Fluorouridine Double Prodrug VV261 against SFTSV - PubMed [pubmed.ncbi.nlm.nih.gov]
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